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Introduction
BMS-986235, also known as LAR-1219, is a potent, selective, and orally active agonist of the

Formyl Peptide Receptor 2 (FPR2).[1][2][3] FPR2 is a G protein-coupled receptor that plays a

critical role in modulating the inflammatory response.[4][5] Agonism of FPR2 by BMS-986235
stimulates pro-resolving pathways, which can be beneficial in diseases driven by chronic or

dysregulated inflammation, such as heart failure.[6][7] In preclinical mouse models, BMS-
986235 has demonstrated efficacy in improving cardiac structure and function post-myocardial

infarction by promoting the resolution of inflammation.[5][7] This is achieved through

mechanisms including the inhibition of neutrophil chemotaxis and the stimulation of

macrophage phagocytosis.[1][7]

These application notes provide a summary of key quantitative data and detailed protocols for

the in vivo administration of BMS-986235 in relevant mouse models based on published

preclinical studies.

Signaling Pathway of BMS-986235
BMS-986235 selectively binds to and activates FPR2. This activation primarily initiates a Gαi-

protein signaling cascade, which leads to the inhibition of adenylyl cyclase and a subsequent

reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9] While it also

promotes the recruitment of β-arrestin, BMS-986235 shows a significant bias away from the β-
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arrestin pathway and towards the Gαi-mediated inhibition of cAMP and activation of pERK1/2,

compared to other FPR2 agonists.[6][8] This biased agonism may contribute to its specific

therapeutic effects and favorable desensitization profile.[8][9]
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Caption: Simplified signaling pathway of BMS-986235 via the FPR2 receptor.
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Data Presentation
Quantitative data from preclinical studies are summarized below for potency, pharmacokinetics,

and in vivo efficacy.

Table 1: In Vitro Potency of BMS-986235

Target Species EC50 Reference

FPR2 Human 0.41 nM [1][3]

| FPR2 | Mouse | 3.4 nM |[1][3] |

Table 2: Pharmacokinetic Parameters of BMS-986235 in Mice Data obtained following a single

oral (p.o.) dose.

Animal
Model

Dose
(p.o.)

Cmax T½
AUC(0-
inf)

Bioavaila
bility

Referenc
e

| BALB/cCrSlc (Male) | 1 mg/kg | 160 nmol/L | 0.68 h | 120 nmol/L·h | 24% |[1] |

Table 3: In Vivo Efficacy of BMS-986235 in a Mouse Myocardial Infarction Model

Animal
Model

Dose
Administrat
ion

Duration Key Finding Reference

| C57BL/6 (Male) | 0.3 mg/kg | p.o., daily | 24 days | 39% reduction in infarct length vs. vehicle |

[1] |

Experimental Protocols
Detailed methodologies for common in vivo studies involving BMS-986235 are provided below.

Protocol 1: Myocardial Infarction (Heart Failure) Model

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b6171950?utm_src=pdf-body
https://www.medchemexpress.com/bms-986235.html
https://www.selleckchem.com/products/bms-986235.html
https://www.medchemexpress.com/bms-986235.html
https://www.selleckchem.com/products/bms-986235.html
https://www.benchchem.com/product/b6171950?utm_src=pdf-body
https://www.medchemexpress.com/bms-986235.html
https://www.benchchem.com/product/b6171950?utm_src=pdf-body
https://www.medchemexpress.com/bms-986235.html
https://www.benchchem.com/product/b6171950?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6171950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol details the evaluation of BMS-986235's cardioprotective effects in a mouse model

of myocardial infarction (MI) induced by coronary artery ligation.

Objective: To assess the efficacy of BMS-986235 in attenuating left ventricular (LV) remodeling

and reducing infarct size following MI.

Materials:

Compound: BMS-986235

Vehicle: To be determined based on solubility and route (e.g., 0.5% methylcellulose w/ 0.2%

Tween-80 in water for oral gavage).

Animals: Male C57BL/6 mice.[1]

Surgical Equipment: Anesthesia machine, surgical microscope, ventilator, sutures, micro-

instruments.

Dosing Equipment: Oral gavage needles.

Methodology:

Animal Acclimatization: House mice under standard laboratory conditions for at least one

week prior to the experiment.

MI Induction Surgery:

Anesthetize the mouse (e.g., with isoflurane).

Intubate and ventilate the animal.

Perform a left thoracotomy to expose the heart.

Permanently ligate the left anterior descending (LAD) coronary artery with a suture.[1][10]

Confirm successful occlusion by observing the blanching of the anterior ventricular wall.

Close the chest cavity and allow the animal to recover.
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A sham group should undergo the same procedure without LAD ligation.[5]

Group Assignment: Randomly assign mice that have undergone MI surgery to either a

vehicle control group or a BMS-986235 treatment group.

Compound Administration:

Dose: 0.3 mg/kg.[1][11]

Route: Oral gavage (p.o.).[1]

Frequency: Administer once daily.[1][11]

Duration: Begin dosing post-surgery and continue for 24 to 28 days.[1][5]

Monitoring: Monitor animals daily for signs of distress, and record body weight regularly.

Endpoint Analysis:

At the end of the treatment period, perform echocardiography on conscious or

anesthetized mice to assess cardiac function and LV dimensions (e.g., ejection fraction,

fractional shortening, ventricular volumes).

Following functional assessment, euthanize the animals and harvest the hearts.

Perform histological analysis (e.g., Masson's trichrome staining) on heart sections to

measure infarct size and collagen deposition (fibrosis).[10]

Immunohistochemistry or flow cytometry can be used to analyze immune cell infiltration

(e.g., neutrophils, M2-like macrophages) in the cardiac tissue.[6][10]
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Caption: Experimental workflow for the mouse myocardial infarction model.

Protocol 2: Pharmacokinetic (PK) Study
This protocol describes a study to determine the pharmacokinetic profile of BMS-986235 in

mice.

Objective: To measure key PK parameters (Cmax, T½, AUC) of BMS-986235 following oral

administration.

Materials:

Compound: BMS-986235

Vehicle: Formulation suitable for oral administration.

Animals: Male BALB/cCrSlc mice (or other standard strain).[1]

Dosing Equipment: Oral gavage needles.

Sample Collection: Blood collection tubes (e.g., with K2-EDTA), cannulas (optional).

Analytical Equipment: LC-MS/MS (Liquid Chromatography with tandem mass spectrometry)

for bioanalysis.

Methodology:
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Animal Preparation: Acclimatize mice and fast them overnight before dosing (with water ad

libitum).

Compound Administration:

Administer a single dose of BMS-986235 at 1 mg/kg via oral gavage (p.o.).[1]

Blood Sampling:

Collect blood samples from a cohort of mice at multiple time points post-dose.

Suggested time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

Collect samples via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac

puncture).

Process blood to obtain plasma by centrifuging at 4°C.

Sample Analysis:

Store plasma samples at -80°C until analysis.

Quantify the concentration of BMS-986235 in each plasma sample using a validated LC-

MS/MS method.

Data Analysis:

Plot the mean plasma concentration of BMS-986235 versus time.

Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate

key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC

(area under the curve), and T½ (elimination half-life).[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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